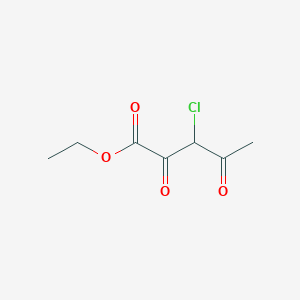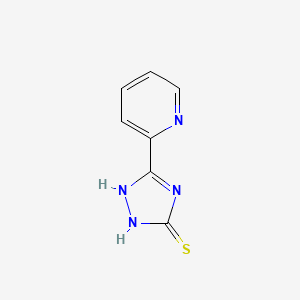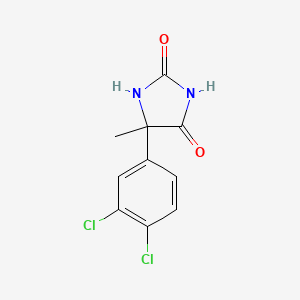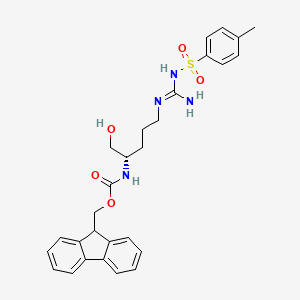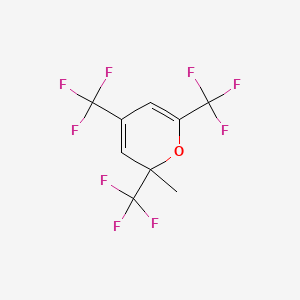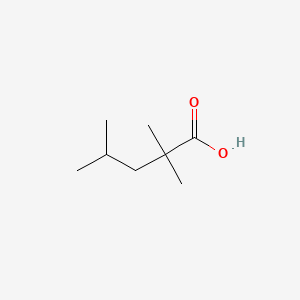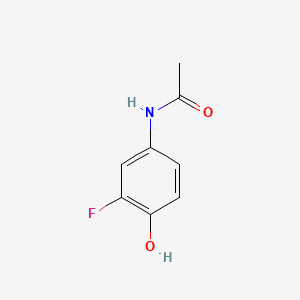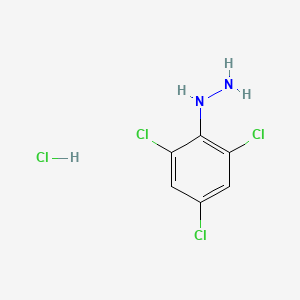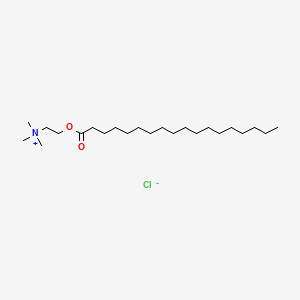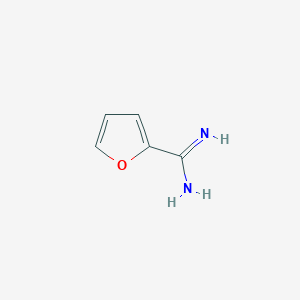
2-Furancarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidamide is an organic compound with the molecular formula C5H6N2O It is a derivative of furan, characterized by the presence of an imidamide group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furancarboximidamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the imidamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Furancarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ureas or other derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (dicarboxyiodo)benzenes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N1-acyl-N1-(2-furyl)ureas.
Reduction: Corresponding amines.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Furancarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-furancarboximidamide exerts its effects involves interactions with various molecular targets. The imidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring can participate in electron transfer reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Furan-2-carboxamide: Similar structure but with an amide group instead of an imidamide.
Furan-2-carboxylic acid: Precursor to 2-furancarboximidamide with a carboxylic acid group.
Furan-2-carboxaldehyde: Contains an aldehyde group instead of an imidamide.
Uniqueness: this compound is unique due to the presence of the imidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
furan-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVSNUVSKUJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388655 |
Source


|
| Record name | 2-Furancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-73-0 |
Source


|
| Record name | 2-Furancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key chemical reaction involving furan-2-carboximidamides highlighted in the research?
A1: The research focuses on the oxidative rearrangement of furan-2-carboximidamides using (dicarboxyiodo)benzenes as the oxidizing agent []. This reaction leads to the formation of N1-acyl-N1-(2-furyl)ureas via a rearrangement involving a carbodiimide intermediate []. Further heating of these ureas yields 2-acylaminofurans, compounds challenging to synthesize directly due to the instability of the precursor amines [].
Q2: The research mentions a unique finding when applying this reaction to benzo[b]furan derivatives. What was observed?
A2: Besides the expected urea products, a new type of compound was isolated when the oxidative rearrangement was applied to benzo[b]furan derivatives []. These novel compounds were identified as benzo[4,5]furo[2,3-d]pyrimidine derivatives []. Their formation involves the reaction of the intermediate carbodiimide with the starting amidine, followed by cyclization of the resulting guanidine derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
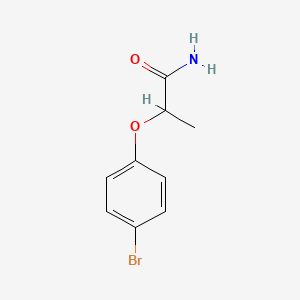
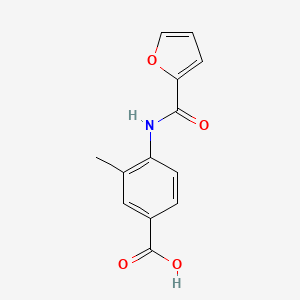
![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
